molecular formula C15H20N6O B2622445 N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide CAS No. 2320221-99-4

N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide

Cat. No.: B2622445
CAS No.: 2320221-99-4
M. Wt: 300.366
InChI Key: CXJBZUOHSWVUTQ-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazolo-pyridazinyl moiety and a cyclopropane carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolo-pyridazinyl intermediate, which can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The azetidinyl moiety can be introduced via nucleophilic substitution reactions, followed by the formation of the cyclopropane carboxamide through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The triazolo-pyridazinyl moiety can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

IUPAC Name

N,2,2-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-15(2)6-11(15)14(22)19(3)10-7-20(8-10)13-5-4-12-17-16-9-21(12)18-13/h4-5,9-11H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJBZUOHSWVUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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